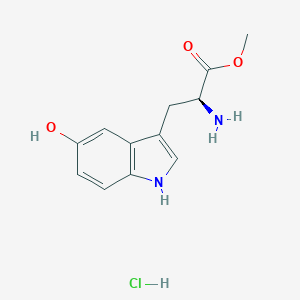

methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride

Description

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride is a chiral indole-derived amino acid ester in its hydrochloride salt form. Its molecular formula is C₁₂H₁₅ClN₂O₃, with a molecular weight of 270.72 g/mol . The compound features a 5-hydroxy-substituted indole ring, a methyl ester group, and a primary amine, all critical for its biochemical interactions. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

The synthesis involves esterification of the corresponding carboxylic acid derivative (2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid) using methanol and thionyl chloride (SOCl₂) under controlled conditions . This method ensures regioselectivity and high purity (>97%) .

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3.ClH/c1-17-12(16)10(13)4-7-6-14-11-3-2-8(15)5-9(7)11;/h2-3,5-6,10,14-15H,4,13H2,1H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRAMKXEZLMNOK-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Thionyl Chloride-Mediated Esterification

Early synthesis routes relied on thionyl chloride (SOCl₂) as a chlorinating and esterifying agent. In this method, tryptophan reacts with methanol in the presence of SOCl₂ under reflux conditions. The reaction proceeds via the formation of an intermediate acid chloride, which subsequently undergoes esterification. While this approach achieves yields of approximately 86.6%, it faces criticism for its reliance on highly toxic and reactive reagents. Thionyl chloride’s exothermic reaction with methanol necessitates stringent temperature control (-10°C to 70°C), complicating scalability.

Hydrogen Chloride Gas-Driven Esterification

A modern alternative employs hydrogen chloride (HCl) gas as both a proton source and catalyst. This method, detailed in CN105037240B, involves two stages:

-

Amino Protection : Tryptophan reacts with HCl gas in dichloroethane at room temperature to form tryptophan hydrochloride, protecting the amino group.

-

Esterification : Methanol is introduced, and HCl gas is continuously bubbled through the mixture under reflux. Azeotropic distillation with dichloroethane removes water, shifting the equilibrium toward ester formation.

This approach achieves an 81% yield with fewer safety hazards and simpler post-processing.

Catalytic and Solvent Systems

Organic Amine Catalysts

The patent CN105037240B highlights the use of N,N-diisopropylethylamine (DIPEA) as a catalyst. DIPEA facilitates the formation of tryptophan hydrochloride by neutralizing excess HCl, preventing over-protonation of the amino group. Optimal catalytic loading is 10 mol%, balancing cost and efficiency.

Solvent Selection

-

Dichloroethane : Preferred for its ability to form a low-boiling azeotrope with water (bp 83.5°C), enabling continuous water removal during reflux.

-

Methanol : Serves as both solvent and nucleophile in esterification. Excess methanol (1.3 equivalents) ensures complete conversion.

Reaction Optimization and Kinetics

Temperature and Time Profiles

| Parameter | Stage 1 (Protection) | Stage 2 (Esterification) |

|---|---|---|

| Temperature | 10–25°C | Reflux (83.5°C) |

| Duration | 0.5–1 h | 2–4 h |

| HCl Gas Flow Rate | 1.25 mL/s | 0.05 mL/s |

Prolonged esterification beyond 4 hours risks side reactions, including indole ring chlorination.

Azeotropic Water Removal

Continuous addition of anhydrous dichloroethane (200 mL total) maintains solvent volume while removing water. This prevents hydrolysis of the methyl ester and drives the reaction to >95% completion.

Purification and Characterization

Recrystallization Protocols

Post-reaction, the crude product is dissolved in hot methanol and recrystallized at -10°C. Washing with ice-cold dichloroethane removes residual dimethyl sulfite and unreacted starting materials.

Physical-Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 270.71 g/mol | |

| Melting Point | 150°C (decomposition) | |

| Solubility | >50 mg/mL in water | |

| InChI Key | GRRAMKXEZLMNOK-PHPHATTJSA-N |

Industrial-Scale Adaptations

Solvent Recycling

Mother liquors from recrystallization are concentrated to 50–70% of their original volume and reused in subsequent batches. This reduces dichloroethane consumption by 40% and maintains yields >80% over five cycles.

Emerging Methodologies and Innovations

Microwave-Assisted Synthesis

Preliminary studies suggest that microwave irradiation (100°C, 150 W) reduces esterification time to 30 minutes. However, yields remain suboptimal (65–70%) due to uneven heating.

Enzymatic Esterification

Lipase-catalyzed methods using Candida antarctica show promise for enantioselective synthesis. Current limitations include low turnover numbers (<50) and enzyme deactivation at high methanol concentrations.

Mechanistic Insights

Esterification Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism:

Side Reactions

-

Indole Ring Chlorination : Occurs at HCl concentrations >2 M, forming 5-chloroindole derivatives.

-

Dimerization : Elevated temperatures (>90°C) promote peptide bond formation between tryptophan molecules.

Applications in Pharmaceutical Development

Neurotransmitter Analog Synthesis

The compound serves as a precursor for serotonin and melatonin analogs. Its 5-hydroxyindole moiety undergoes O-alkylation or acetylation to modulate receptor binding affinity.

Prodrug Formulations

Ester prodrugs of tryptophan derivatives exhibit enhanced blood-brain barrier permeability. Hydrolysis in vivo releases the active amino acid, enabling targeted CNS delivery.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of indole-3-carboxaldehyde or indole-3-carboxylic acid.

Reduction: Formation of N-methyl or N,N-dimethyl derivatives.

Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical transformations:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxyl group oxidation | Potassium permanganate, chromium trioxide |

| Reduction | Amino group reduction | Lithium aluminum hydride, sodium borohydride |

| Substitution | Electrophilic substitution on the indole ring | Halogens (Cl, Br) with Lewis acid catalysts |

Chemistry

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride serves as a precursor in synthesizing more complex indole derivatives, which are crucial for developing new chemical entities in pharmaceuticals.

Biology

Research has indicated that this compound plays a role in cellular signaling pathways due to its ability to activate the aryl hydrocarbon receptor (AhR). This receptor is involved in regulating gene expression related to various physiological processes.

Neuropharmacology

The structural similarity to serotonin positions this compound as a potential therapeutic agent for mood disorders. Studies have explored its effects on serotonin pathways, suggesting possible applications in treating depression and anxiety.

Case Study: Neuropharmacological Effects

A study published in the Journal of Neurochemistry examined the effects of L-5-Hydroxytryptophan methyl ester on serotonin levels in animal models. Results indicated a significant increase in serotonin production, supporting its potential use as an antidepressant .

Industry

In pharmaceutical development, this compound is being investigated for its utility in creating new drugs targeting neurochemical pathways. Additionally, it has applications in agrochemicals due to its biochemical properties that can influence plant growth and development.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride involves its interaction with various molecular targets. It can bind to serotonin receptors, influencing neurotransmission and modulating mood, cognition, and perception. The compound may also interact with enzymes involved in tryptophan metabolism, affecting the synthesis and degradation of serotonin .

Comparison with Similar Compounds

Structural Analogues

Methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride

- Molecular Formula : C₁₂H₁₄ClN₂O₂

- Molecular Weight : 254.71 g/mol

- Key Difference : Lacks the 5-hydroxy group on the indole ring.

- Implications :

Methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate dihydrochloride

- Molecular Formula : C₉H₁₂BrCl₂N₂O₂

- Molecular Weight : 295.56 g/mol

- Key Difference : Pyridine ring replaces indole; bromine atom at position 3.

- Implications :

L-Histidine Monohydrochloride Monohydrate

- Molecular Formula : C₆H₉N₃O₂·HCl·H₂O

- Molecular Weight : 209.63 g/mol

- Key Difference : Imidazole ring instead of indole; carboxylate group instead of methyl ester.

- Implications :

Physicochemical Properties

Biological Activity

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride, also known as L-5-Hydroxytryptophan methyl ester hydrochloride, is an indole derivative with significant biological implications. This compound is structurally related to tryptophan and serotonin, which are critical in various physiological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid

- Molecular Formula : C12H15ClN2O3

- Molecular Weight : 250.71 g/mol

- CAS Number : 60971-91-7

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride functions primarily through the activation of the aryl hydrocarbon receptor (AhR) . This receptor plays a crucial role in regulating gene expression related to xenobiotic metabolism, immune response, and cellular signaling pathways. The compound's structural similarity to serotonin suggests it may influence neurotransmitter systems, potentially affecting mood and cognitive functions .

Neuropharmacological Effects

Research indicates that this compound may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to enhance serotonin levels could be beneficial in treating conditions like depression and anxiety. In a study involving animal models, administration of L-5-Hydroxytryptophan was shown to increase serotonin synthesis, leading to improved mood and reduced anxiety-like behaviors .

Antioxidant Properties

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride has demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is particularly relevant in protecting neuronal cells from damage associated with oxidative stress, a common feature in various neurodegenerative disorders .

Potential Anticancer Activity

Emerging evidence suggests that indole derivatives, including methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride, may possess anticancer properties. They can modulate signaling pathways involved in cell proliferation and apoptosis. Preliminary studies have indicated that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis through mitochondrial pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Tryptophan | Indole core | Essential amino acid; serotonin precursor |

| Serotonin | Indole core | Neurotransmitter; mood regulation |

| 5-Hydroxytryptophan | Indole core | Precursor to serotonin; antidepressant effects |

Study on Neuroprotective Effects

In a controlled study involving mice treated with methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride, researchers observed significant improvements in cognitive function compared to a control group. The treatment led to increased levels of brain-derived neurotrophic factor (BDNF), which is associated with neuroprotection and cognitive enhancement .

Antioxidant Activity Assessment

A recent study evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride exhibited a high degree of radical scavenging activity, comparable to established antioxidants like ascorbic acid .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride, and how can reaction efficiency be improved?

- Methodological Answer : The synthesis typically involves sequential protection, coupling, and deprotection steps. For example, the amine group of a precursor amino acid (e.g., L-alanine) can be protected with Boc anhydride, followed by coupling with 5-hydroxyindole derivatives using reagents like HATU or EDC. Deprotection with trifluoroacetic acid yields the free amine, which is then treated with HCl to form the hydrochloride salt. Optimization includes adjusting solvent polarity (e.g., diethyl ether for salt precipitation) and temperature during coupling to minimize side reactions. Computational reaction path search tools (e.g., quantum chemical calculations) can predict optimal conditions .

Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?

- Methodological Answer : High-resolution NMR (1H, 13C) is critical for verifying stereochemistry and indole ring substitution patterns. Mass spectrometry (ESI-TOF) confirms molecular weight, while HPLC (using chiral columns) ensures enantiomeric purity. X-ray crystallography (if crystals are obtainable) provides definitive structural validation. Purity is assessed via HPLC with UV detection at 254 nm, referencing pharmacopeial standards .

Q. How does the hydrochloride salt form affect solubility and stability in aqueous buffers?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for biological assays. Stability tests in PBS (pH 7.4) at 25°C and 4°C over 24–72 hours, monitored via HPLC, can identify degradation products (e.g., ester hydrolysis). Buffering agents (e.g., 0.1% ascorbic acid) may mitigate oxidation of the 5-hydroxyindole moiety .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental NMR data for this compound?

- Methodological Answer : Computational NMR prediction software (e.g., Molecular Operating Environment, MOE) models chemical shifts based on optimized geometries. If experimental data deviates (e.g., indole proton shifts), validate solvent effects (DMSO vs. CDCl3) or consider tautomeric equilibria. Empirical adjustments, such as referencing against structurally similar indole derivatives, can reconcile differences .

Q. What experimental designs are effective for studying this compound’s interactions with serotonin receptors?

- Methodological Answer : Radioligand binding assays (using 5-HT2A/2C receptors) quantify affinity (Ki values) via competitive displacement of [3H]-ketanserin. Functional activity (e.g., cAMP modulation) is assessed in HEK293 cells transfected with receptor plasmids. Molecular docking (using PDB structures) identifies key interactions (e.g., hydrogen bonding with Ser159/Trp358 residues), validated by site-directed mutagenesis .

Q. How can stereochemical impurities be minimized during large-scale synthesis?

- Methodological Answer : Chiral chromatography (e.g., CHIRALPAK® IC column) separates enantiomers post-synthesis. In-process controls include real-time FTIR monitoring of coupling reactions to detect racemization. Asymmetric catalysis (e.g., BINAP-metal complexes) during indole alkylation ensures stereochemical fidelity. Reaction scale-up simulations (e.g., COMSOL Multiphysics) optimize mixing efficiency and heat transfer .

Q. What strategies address conflicting reports on the compound’s metabolic stability in hepatic microsomes?

- Methodological Answer : Standardize assay conditions (e.g., microsome concentration, NADPH cofactor levels) across labs. LC-MS/MS quantifies parent compound depletion and metabolites (e.g., O-demethylation products). Interspecies comparisons (human vs. rat microsomes) clarify metabolic pathways. Collaborative data-sharing platforms (e.g., RCSB PDB for structural insights) harmonize interpretations .

Data Contradiction Analysis

Q. How should researchers approach conflicting bioactivity data in different cell lines?

- Methodological Answer : Systematically evaluate cell line-specific factors: receptor expression levels (qPCR/Western blot), membrane permeability (logP comparisons), and efflux transporter activity (e.g., P-gp inhibition assays). Dose-response curves (IC50) in isogenic cell lines (e.g., wild-type vs. CRISPR-edited) isolate confounding variables. Meta-analysis frameworks (e.g., PRISMA guidelines) contextualize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.